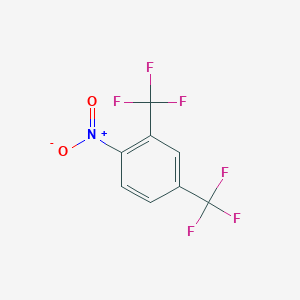

2,4-Bis(trifluoromethyl)nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-6(15(16)17)5(3-4)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGFDOWJWPJWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446168 | |

| Record name | 1-nitro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224044-97-7 | |

| Record name | 1-nitro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(trifluoromethyl)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2,4 Bis Trifluoromethyl Nitrobenzene

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 2,4-bis(trifluoromethyl)nitrobenzene is profoundly influenced by the strong electron-withdrawing nature of its substituents. Both the trifluoromethyl (-CF₃) and nitro (-NO₂) groups are powerful deactivating groups, rendering the benzene (B151609) ring significantly less reactive towards electrophilic aromatic substitution compared to benzene itself. libretexts.orglibretexts.org

The deactivating influence of these substituents stems from a combination of inductive and resonance effects.

Trifluoromethyl Groups (-CF₃): The -CF₃ group exerts a potent electron-withdrawing inductive effect (-I). wikipedia.org This is due to the high electronegativity of the fluorine atoms, which pull electron density away from the carbon atom they are attached to. This carbon, in turn, withdraws electron density from the aromatic ring through the sigma bond. minia.edu.eg This effect destabilizes the positively charged intermediate (the Wheland intermediate) formed during electrophilic attack, thus slowing down the reaction. wikipedia.org The -CF₃ group does not have a significant resonance effect. wikipedia.org

Nitro Group (-NO₂): The nitro group deactivates the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-M). libretexts.orgminia.edu.eg The nitrogen atom of the nitro group bears a formal positive charge, which strongly withdraws electron density from the ring inductively. minia.edu.eg Additionally, the π system of the nitro group is conjugated with the aromatic ring, allowing it to withdraw electron density via resonance. This delocalization of electrons leaves a partial positive charge on the ortho and para positions of the ring. minia.edu.egallen.in

The combined effect of two -CF₃ groups and one -NO₂ group makes the aromatic ring in this compound extremely electron-poor. Consequently, electrophilic substitution reactions are highly disfavored. When such reactions do occur, the incoming electrophile is directed to the meta position relative to all three deactivating groups (positions 5 and 3, which are equivalent). This is because the ortho and para positions are more strongly deactivated due to the resonance effect of the nitro group and the powerful inductive effects of all substituents. wikipedia.orgminia.edu.egallen.in The meta position, while still deactivated, becomes the point of relatively higher electron density and is therefore the least unfavorable site for electrophilic attack. allen.in Conversely, the significant electron deficiency of the ring makes it a potential candidate for nucleophilic aromatic substitution, where a nucleophile attacks the ring, leading to the displacement of a leaving group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strong Deactivation | Meta |

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing (-I) | Negligible | Strong Deactivation | Meta |

| -Alkyl (e.g., -CH₃) | Donating (+I) | Donating (Hyperconjugation) | Activation | Ortho, Para |

| -OH (Hydroxyl) | Withdrawing (-I) | Strongly Donating (+M) | Strong Activation | Ortho, Para |

Given the highly deactivated nature of the this compound ring, direct functionalization via electrophilic aromatic substitution is synthetically challenging. Instead, the synthesis of derivatives typically relies on reactions involving the existing functional groups or by constructing the molecule from pre-functionalized precursors.

One common strategy involves the reduction of the nitro group to an amine, which can then undergo a wide range of subsequent transformations. This resulting 2,4-bis(trifluoromethyl)aniline (B1175605) is a valuable intermediate for the synthesis of agrochemicals and pharmaceuticals. acs.org

Another approach involves building the substituted ring system from simpler starting materials. For instance, processes have been developed to synthesize related compounds like 2,5-bis(trifluoromethyl)nitrobenzene (B1333550) by nitrating 1,4-bis(trifluoromethyl)benzene (B1346883). google.com Similarly, the synthesis of various 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives begins with 3′,5′-bis(trifluoromethyl)acetophenone, which is then reacted to form the desired heterocyclic structure. mdpi.com These methods circumvent the difficulty of direct substitution on a highly deactivated ring by introducing the desired functionalities in a more controlled, stepwise manner.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is one of the most important transformations for aromatic nitro compounds, providing a direct route to the corresponding anilines. wikipedia.orgchemrxiv.org For this compound, this reaction yields 2,4-bis(trifluoromethyl)aniline, a key building block in medicinal and materials chemistry. The conversion of a nitro group to an amine is a six-electron reduction process that typically proceeds through intermediates such as nitrosobenzene and hydroxylamine. chemrxiv.org

A variety of methods are available for the reduction of aromatic nitro groups, broadly categorized into catalytic hydrogenation and chemical reduction. wikipedia.org The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions. commonorganicchemistry.com

Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.org

Palladium on Carbon (Pd/C): Hydrogenation with hydrogen gas in the presence of a Pd/C catalyst is a highly efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Raney Nickel: This catalyst is also effective for nitro group reduction and is sometimes preferred when trying to avoid the dehalogenation of aryl halides that can occur with Pd/C. commonorganicchemistry.comresearchgate.net

Other Catalysts: Platinum(IV) oxide and rhodium on carbon are also effective for the hydrogenation of nitroarenes to anilines. wikipedia.orgresearchgate.net

Chemical Reduction: These methods use stoichiometric amounts of a reducing agent.

Metals in Acid: A classic and reliable method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.commdpi.com

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): These reagents can be useful alternatives when acidic or hydrogenation conditions are not compatible with the substrate. chemrxiv.orgcommonorganicchemistry.com

Electrochemical Reduction: An electrochemical approach has been successfully applied to the reduction of various nitrobenzotrifluorides. acs.org This method can be scaled up for continuous flow electrolysis, offering a sustainable alternative. In one study, the reduction of 3-nitrobenzotrifluoride was optimized using different cathode materials, with leaded bronze (CuSn7Pb15) showing high yields. acs.org

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Pressurized H₂, solvent (e.g., ethanol, ethyl acetate) | High yield, clean reaction, catalytic | Can reduce other functional groups (e.g., alkenes, alkynes), requires special equipment for H₂ gas |

| Metal in Acid | Fe, Zn, or Sn with HCl or Acetic Acid | Reflux in acidic solution | Inexpensive, tolerates many functional groups | Stoichiometric amounts of metal required, often requires harsh acidic conditions and aqueous workup |

| Tin(II) Chloride | SnCl₂·2H₂O | Solvent (e.g., ethanol), often with acid | Mild, good chemoselectivity | Stoichiometric, tin waste products |

| Electrochemical Reduction | Electric current, various electrodes (e.g., Pb, CuSnPb) | Aqueous/organic solvent with electrolyte (e.g., H₂SO₄) | Avoids harsh chemical reagents, can be scalable, environmentally friendly | Requires specialized electrochemical equipment |

Transformations Involving Trifluoromethyl Groups

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine (C-F) bond. tcichemicals.com This robustness makes selective transformations of the -CF₃ group itself a significant synthetic challenge. tcichemicals.comresearchgate.net However, recent advancements in organic chemistry have led to the development of methods for the selective functionalization of C-F bonds in aromatic trifluoromethyl groups. tcichemicals.com

These transformations are synthetically valuable as they can convert a stable -CF₃ group into other functional moieties, such as difluoromethylenes (-CF₂-) or carbonyl groups (C=O). tcichemicals.comresearchgate.net The challenge lies in controlling the reaction to cleave only one or two C-F bonds without leading to over-reaction or complete defluorination. researchgate.net Strategies to achieve this selectivity often involve using specific reagents or designing substrates with ortho-assisting groups, such as a silyl group, which can facilitate the C-F bond cleavage under mild conditions. tcichemicals.comresearchgate.net For example, ketones have been synthesized via C-F cleavage using boron tribromide. tcichemicals.com While direct transformations on this compound are not extensively detailed, these emerging methodologies suggest potential pathways for the future derivatization of its -CF₃ groups.

C-F Bond Activation and Functionalization

The activation and subsequent functionalization of the remarkably strong C-F bonds in trifluoromethyl groups represent a significant area of research. For compounds like this compound, these reactions often proceed through radical or radical-anion intermediates. Photocatalysis has emerged as a powerful tool for initiating these transformations under mild conditions.

Table 1: Examples of Photocatalytic C-F Arylation of Polyfluoroarenes

| Fluoroarene Substrate | Arene Coupling Partner | Product | Yield (%) |

| Hexafluorobenzene | Mesitylene | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl, 2',4',6'-trimethyl- | 75% |

| Pentafluoropyridine | Benzene | 2,3,5,6-Tetrafluoro-4-phenylpyridine | 82% |

| Octafluorotoluene | Toluene | 2,3,4,5,6-Pentafluoro-1-(p-tolyl)benzene | 65% |

Note: The data in this table represents the general reactivity of polyfluoroarenes in photocatalytic C-F arylation and is intended to be illustrative of the types of transformations possible for this compound, for which specific data was not found in the reviewed literature.

Detrifluoromethylation Reactions

Detrifluoromethylation, the complete removal of a trifluoromethyl group, represents a more profound transformation. Such reactions typically require highly reducing conditions to cleave all three C-F bonds. While specific methodologies for the complete detrifluoromethylation of this compound are not extensively detailed in the literature, related studies on trifluoromethylarenes suggest that electrochemical reduction or the use of potent reducing agents could achieve this. The high electron deficiency of the aromatic ring in this compound should, in principle, make it susceptible to such reductive processes.

Dynamic Processes and Conformational Analysis

The internal motions of the substituent groups in this compound, particularly in its radical anion form, have been a subject of detailed investigation using electron spin resonance (ESR) spectroscopy.

Hindered Internal Rotation of Substituent Groups

The rotation of the trifluoromethyl groups in the radical anion of bis(trifluoromethyl)nitrobenzene derivatives is a hindered process due to steric and electronic interactions with the adjacent nitro group and the aromatic ring. While specific data for the 2,4-isomer is not available, a study on the closely related 2,5-bis(trifluoromethyl)nitrobenzene radical anion provides valuable insight. The investigation of the temperature dependence of the ESR spectrum of the 2,5-isomer in anhydrous dimethylformamide (DMF) revealed a significant activation energy for the hindered rotation of the CF3 group situated ortho to the nitro group. finechem-mirea.ru

This activation energy, determined to be 37 kJ/mol, quantifies the energetic barrier that the trifluoromethyl group must overcome to rotate freely. finechem-mirea.ru This steric hindrance leads to conformational preferences and influences the dynamic behavior of the molecule.

Table 2: Activation Energy for Hindered Rotation of the Ortho-CF3 Group in the 2,5-Bis(trifluoromethyl)nitrobenzene Radical Anion

| Parameter | Value |

| Activation Energy (Ea) | 37 kJ/mol |

Data obtained for the 2,5-isomer, presented as a close analogue for the 2,4-isomer. finechem-mirea.ru

Dynamic Modulation of Isotropic Hyperfine Interactions

The hindered rotation of the trifluoromethyl groups has a direct and observable effect on the ESR spectrum of the radical anion of bis(trifluoromethyl)nitrobenzene. This is due to the dynamic modulation of the isotropic hyperfine interactions between the unpaired electron and the fluorine nuclei. As the temperature changes, the rate of rotation of the CF3 group changes, leading to reversible transformations in the ESR spectrum. finechem-mirea.ru

At lower temperatures, the rotation is slow on the ESR timescale, and distinct hyperfine splittings from the individual fluorine atoms may be observed. As the temperature increases, the rotational frequency increases. When the rate of rotation becomes comparable to the difference in hyperfine splittings, the ESR lines broaden. At higher temperatures, in the fast exchange limit, the rotation is so rapid that the unpaired electron experiences an averaged interaction with the three fluorine nuclei, resulting in a simplified ESR spectrum with a single averaged hyperfine splitting constant for the CF3 group. This temperature-dependent behavior provides a powerful probe into the internal dynamics of the molecule. finechem-mirea.ru

Advanced Spectroscopic and Analytical Characterization of 2,4 Bis Trifluoromethyl Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For fluorinated compounds like 2,4-Bis(trifluoromethyl)nitrobenzene, both proton (¹H) and fluorine (¹⁹F) NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of a substituted benzene (B151609) ring provides crucial information about the arrangement of substituents. The chemical shifts of the aromatic protons are influenced by the electronic effects (both inductive and resonance) of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. Both are strong electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to benzene (7.34 ppm).

For the related compound, 3,5-Bis(trifluoromethyl)nitrobenzene (B146736), the ¹H NMR spectrum, recorded in CDCl₃, shows two distinct signals. chemicalbook.com The proton at the C2 position, situated between the two trifluoromethyl groups, would be expected to be the most deshielded. The protons at the C4 and C6 positions would be equivalent and less deshielded than the C2 proton but still significantly downfield due to the electron-withdrawing nature of the substituents. In the case of this compound, one would expect three distinct signals in the aromatic region, corresponding to the protons at the C3, C5, and C6 positions, each with specific multiplicities due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity |

| H-3 | 8.0 - 8.5 | d |

| H-5 | 7.8 - 8.2 | dd |

| H-6 | 7.6 - 8.0 | d |

| Note: These are predicted values based on the analysis of similar compounds and substituent effects. Actual experimental values may vary. |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. The chemical shifts of the trifluoromethyl groups in this compound are influenced by their position on the aromatic ring and the presence of the nitro group.

The electron-withdrawing nitro group will influence the electronic environment of the two -CF₃ groups differently. Generally, trifluoromethyl groups on an aromatic ring exhibit signals in the range of -60 to -65 ppm relative to CFCl₃. For instance, in 1-nitro-4-(trifluoromethyl)benzene, the ¹⁹F NMR signal for the CF₃ group appears at approximately -63.2 ppm. rsc.org In this compound, two distinct singlets would be expected in the ¹⁹F NMR spectrum, one for the C2-CF₃ group and one for the C4-CF₃ group, as they are in different chemical environments. The relative positions of these signals would depend on the combined electronic effects of the nitro group and the other trifluoromethyl group.

Table 2: Expected ¹⁹F NMR Chemical Shift Ranges for Trifluoromethyl Groups in Aromatic Compounds

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

| Ar-CF₃ | -60 to -65 |

| CF₃ attached to electron-rich ring | Upfield shift |

| CF₃ attached to electron-poor ring | Downfield shift |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture, making it an excellent method for purity assessment.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern of nitroaromatic compounds is well-characterized. youtube.com Common fragmentation pathways for nitrobenzene (B124822) derivatives include the loss of the nitro group (-NO₂) to form the [M-46]⁺ ion, and the loss of nitric oxide (-NO) followed by the loss of a carbonyl group (-CO) to yield smaller fragment ions. The presence of the trifluoromethyl groups would also lead to characteristic fragments, such as the loss of a fluorine atom or the entire CF₃ group.

GC-MS analysis is crucial for confirming the purity of this compound. nih.gov A pure sample should exhibit a single peak in the gas chromatogram at a specific retention time. The mass spectrum corresponding to this peak would then be used to confirm the identity of the compound. The presence of any additional peaks in the chromatogram would indicate the presence of impurities.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 259 | [M]⁺ (Molecular Ion) |

| 213 | [M - NO₂]⁺ |

| 190 | [M - CF₃]⁺ |

| 145 | [C₇H₃F₄]⁺ |

| Note: These are predicted fragments based on common fragmentation patterns of related compounds. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as for the aromatic ring.

The nitro group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. researchgate.net The C-F bonds in the trifluoromethyl groups will exhibit strong absorption bands in the region of 1100-1350 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

For a related derivative, 3,5-Bis(4-nitro-2-trifluoromethylphenoxy)phenol, the characteristic absorption bands for the nitro group were observed at 1354 cm⁻¹ (symmetric) and 1530 cm⁻¹ (asymmetric). researchgate.net Similar absorption bands would be expected for this compound.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretching | 1335 - 1370 |

| Trifluoromethyl (C-F) | Stretching | 1100 - 1350 |

| Aromatic C=C | Stretching | 1450 - 1600 |

X-ray Crystallography for Solid-State Structural Determination

Table 5: Crystallographic Data for the Derivative 2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.056 |

| b (Å) | 9.074 |

| c (Å) | 13.544 |

| β (°) | 101.88 |

| V (ų) | 2051.5 |

| Z | 4 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anion Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. Nitroaromatic compounds can readily accept an electron to form a radical anion, and EPR spectroscopy is a powerful tool to study the electronic structure and distribution of the unpaired electron in these species. libretexts.org

The EPR spectrum of the this compound radical anion would be characterized by its g-value and hyperfine coupling constants. The g-value is a measure of the magnetic moment of the unpaired electron and is characteristic of the radical. unito.it The hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei with non-zero spin, such as ¹⁴N (I=1) of the nitro group and the protons (I=1/2) on the aromatic ring.

The magnitude of the hyperfine coupling constants provides detailed information about the distribution of the unpaired electron's spin density within the radical anion. For nitroaromatic radical anions, a significant portion of the spin density is localized on the nitro group. The coupling to the aromatic protons will depend on their position relative to the nitro group and the trifluoromethyl substituents. The analysis of these hyperfine splittings allows for a detailed mapping of the spin distribution in the radical anion. illinois.edu

Table 6: General Principles of EPR Spectroscopy for Radical Anion Studies

| EPR Parameter | Information Provided |

| g-value | Characteristic of the radical species and its electronic environment. |

| Hyperfine Coupling Constant (A) | Magnitude of the interaction between the unpaired electron and magnetic nuclei; provides information on spin density distribution. |

| Number of Lines | Determined by the number and type of interacting nuclei (2nI+1 rule for n equivalent nuclei with spin I). |

Computational Chemistry and Theoretical Modeling of 2,4 Bis Trifluoromethyl Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of 2,4-bis(trifluoromethyl)nitrobenzene. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

The electronic structure of this compound is heavily influenced by the presence of three potent electron-withdrawing groups: one nitro (-NO₂) group and two trifluoromethyl (-CF₃) groups. These groups significantly decrease the electron density of the benzene (B151609) ring. DFT calculations can map this effect by computing the molecular electrostatic potential (MEP), which visually identifies electron-rich and electron-poor regions of the molecule. For this compound, the area around the oxygen atoms of the nitro group would be highly negative (electron-rich), while the aromatic ring and the hydrogen atom would be positive (electron-poor), indicating susceptibility to nucleophilic attack.

Reactivity can be further predicted by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic compounds bearing strong electron-withdrawing groups, the energies of both HOMO and LUMO are lowered. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. journalajopacs.com Calculations on related molecules like nitrobenzene (B124822) and 1,2,3-trichloro-4-nitrobenzene have successfully used DFT methods (e.g., B3LYP with basis sets like 6-311++G(d,p)) to determine these properties. globalresearchonline.net For this compound, the LUMO would likely be localized over the nitroaromatic system, indicating that it would be the primary acceptor of electrons in a chemical reaction.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of reactivity. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile.

Calculations would be expected to show that this compound has high electronegativity and a high electrophilicity index, classifying it as a strong electrophile, which is a common characteristic for poly-substituted nitroaromatics.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, optimized molecule in the gas phase, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of conformational landscapes and intermolecular interactions in a more realistic environment, such as in a solvent or a crystal.

For this compound, a key area of study for MD simulations would be the rotational dynamics of the substituent groups. The rotation of the -NO₂ group and the two -CF₃ groups relative to the benzene ring defines the molecule's conformational landscape. While the trifluoromethyl groups can rotate with a relatively low energy barrier, the rotation of the nitro group is more hindered due to its potential for resonance with the aromatic ring. Studies on nitrobenzene have shown that the planar conformation is the most stable, but that large-amplitude torsional motion exists. MD simulations, using force fields like AMBER or CHARMM, can model these rotations to identify the most stable conformers and the energy barriers between them. nih.gov

In a condensed phase (liquid or solid), intermolecular interactions become critical. MD simulations can elucidate how molecules of this compound would pack together and interact. Given the molecule's high polarity, dipole-dipole interactions would be significant. Furthermore, the fluorine atoms of the -CF₃ groups can participate in weak hydrogen bonds or other non-covalent interactions with hydrogen atoms on neighboring molecules. researchgate.net The simulation box would contain numerous molecules, and their trajectories would be calculated over nanoseconds to observe emergent behaviors like clustering or specific packing motifs, which are crucial for understanding material properties.

Theoretical Approaches to Elucidating Reaction Mechanisms and Kinetics

Theoretical calculations are instrumental in mapping the potential energy surfaces (PES) of chemical reactions, allowing for the elucidation of detailed reaction mechanisms and the prediction of kinetic parameters. For this compound, important reactions to study include nucleophilic aromatic substitution (SNAᵣ) and the reduction of the nitro group.

The presence of three strong electron-withdrawing groups makes the aromatic ring highly activated towards SNAᵣ, where a nucleophile replaces a group on the ring (in this case, likely a hydrogen or potentially one of the trifluoromethyl groups under harsh conditions). Computational methods can model the approach of a nucleophile to the ring. The reaction pathway would be calculated to identify transition states (the highest energy point along the reaction coordinate) and any intermediates, such as the Meisenheimer complex. A study on the nitration of nitrobenzene, an electrophilic substitution, successfully used DFT to model the two-step mechanism and predict the relative yields of ortho, meta, and para products based on the calculated activation energies. researchgate.net A similar approach for a nucleophilic attack on this compound would predict the most likely sites of attack and the corresponding energy barriers.

The reduction of the nitro group is another fundamental reaction. This multi-step process can proceed through various intermediates like nitroso, hydroxylamino, and ultimately amino compounds. Theoretical studies on the decomposition of nitrotoluene isomers have shown that C–NO₂ bond dissociation and isomerization of the nitro group are key initial steps. rsc.org By calculating the energies of all possible intermediates and transition states, the lowest-energy pathway can be identified. The calculated activation energy (the energy difference between the reactant and the transition state) can then be used in transition state theory to estimate the reaction rate constant, providing crucial kinetic information.

Prediction of Spectroscopic Properties and Spectral Reconstruction

Computational chemistry can accurately predict various spectroscopic properties, which is vital for identifying and characterizing molecules. Methods like Time-Dependent DFT (TD-DFT) are used to predict electronic spectra (UV-Vis), while standard DFT calculations can predict vibrational spectra (Infrared and Raman).

The vibrational frequencies of this compound can be calculated by first optimizing the molecule's geometry and then computing the second derivatives of the energy with respect to atomic positions. This produces a set of harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.net The predicted spectra can then be used to assign the peaks in an experimental IR or Raman spectrum.

The table below presents a hypothetical set of key calculated vibrational frequencies for this compound, based on characteristic frequencies for its functional groups found in similar molecules. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| NO₂ Asymmetric Stretch | 1530-1560 | The two N-O bonds stretch out of phase. This is typically a strong and distinct peak in the IR spectrum. |

| NO₂ Symmetric Stretch | 1340-1360 | The two N-O bonds stretch in phase. This is another characteristic strong peak for nitroaromatic compounds. |

| C-F Symmetric & Asymmetric Stretches | 1100-1300 | The C-F bonds within the trifluoromethyl groups stretch. These are typically very strong absorptions. |

| C-N Stretch | 840-870 | Stretching of the bond connecting the nitro group to the benzene ring. |

| Aromatic C=C Stretches | 1450-1600 | Vibrations associated with the carbon-carbon double bonds within the benzene ring. |

| Aromatic C-H Bending (out-of-plane) | 750-900 | The C-H bond bends out of the plane of the aromatic ring. The exact position depends on substitution. |

This table is illustrative and based on typical frequency ranges for the specified functional groups in related aromatic compounds. Actual values would require specific DFT calculations for this compound.

Electronic excitations, which correspond to the absorption of UV-Vis light, can be predicted using TD-DFT. researchgate.net These calculations would likely show π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro group. The presence of the strong electron-withdrawing groups would be expected to shift these absorptions compared to unsubstituted nitrobenzene.

Applications of 2,4 Bis Trifluoromethyl Nitrobenzene in Advanced Materials Science

Precursor in Polyimide Synthesis for High-Performance Polymers

The catalytic reduction of 2,4-bis(trifluoromethyl)nitrobenzene yields 2,4-bis(trifluoromethyl)aniline (B1175605). sigmaaldrich.comgoogle.com This aniline (B41778) derivative is a key building block for creating high-performance fluorinated polyimides. These polymers are synthesized through the polycondensation of diamine monomers with tetracarboxylic dianhydrides. rsc.orgnih.gov The diamine monomers are often complex structures where 2,4-bis(trifluoromethyl)aniline is a fundamental component. polymer.cnresearchgate.netresearchgate.net

Introduction of Fluorine Atoms for Tailored Material Properties

The incorporation of trifluoromethyl (-CF3) groups, facilitated by precursors like this compound, is a powerful strategy for tailoring the properties of polyimides. nih.govmdpi.com These bulky, fluorine-containing groups significantly alter the polymer's characteristics in several beneficial ways:

Enhanced Solubility: The bulky -CF3 groups disrupt the close packing of polymer chains, weakening intermolecular interactions and leading to excellent solubility in common organic solvents. rsc.orgdntb.gov.ua This is a major advantage for processing and fabricating thin films and coatings. acs.org

Lower Dielectric Constant: The strong electronegativity of fluorine atoms results in low polarizability. rsc.org Coupled with the increased free volume created by the bulky -CF3 groups, this leads to intrinsically low dielectric constants (values ranging from 2.61 to 2.85 at 1 MHz have been reported), making these materials ideal for microelectronics. rsc.orgnih.gov

Improved Optical Transparency: The introduction of -CF3 groups can inhibit the formation of charge-transfer complexes between polymer chains, which are responsible for color in traditional polyimides. This results in films that are colorless and highly transparent, with low cutoff wavelengths. rsc.orgnih.gov

High Thermal Stability: Fluorinated polyimides exhibit high glass transition temperatures (Tg), often in the range of 259–390 °C, and excellent thermal stability, with 5% weight loss temperatures typically above 500 °C. rsc.orgnih.gov

Hydrophobicity: The fluorine content imparts hydrophobic properties, leading to low water absorption (0.59–0.68%), which is crucial for maintaining stable electrical properties in humid environments. rsc.org

Design and Characterization of Fluorinated Polyimides

Researchers have synthesized and characterized numerous fluorinated polyimides derived from diamines containing the bis(trifluoromethyl)phenyl moiety. These polymers are typically prepared via one-step high-temperature or two-step chemical imidization methods and are characterized using techniques like FTIR and 1H NMR to confirm their chemical structures. rsc.org The resulting polyimides can be cast into flexible and tough films. researchgate.netdntb.gov.ua

Mechanical and thermal properties are key indicators of performance. For instance, a series of semi-alicyclic polyimides containing trifluoromethyl groups exhibited high tensile strengths (77.1–97.9 MPa), tensile moduli (2.0–2.9 GPa), and elongations at break (5.1–10.1%). nih.gov Similarly, other reported fluorinated polyimides show tensile strengths of 82–91 MPa and moduli of 2.3–3.2 GPa. rsc.org The thermal stability is consistently high, with decomposition temperatures (Td5%) often exceeding 550 °C in a nitrogen atmosphere. rsc.org

Below is a data table summarizing the properties of representative fluorinated polyimides derived from monomers incorporating the bis(trifluoromethyl)phenyl structure.

| Property | Polyimide Series 1 rsc.org | Polyimide Series 2 nih.gov |

| Glass Transition Temp. (Tg) | 259–281 °C | 294–390 °C |

| 5% Weight Loss Temp. (Td5%) | 551–561 °C (in N2) | - |

| Tensile Strength | 82–91 MPa | 77.1–97.9 MPa |

| Tensile Modulus | 2.3–3.2 GPa | 2.0–2.9 GPa |

| Elongation at Break | 4.3–9.0% | 5.1–10.1% |

| Dielectric Constant (1 MHz) | 2.69–2.85 | 2.61–2.76 |

| Water Absorption | 0.59–0.68% | - |

| Cutoff Wavelength | 327–343 nm | >298 nm |

Development of Functional Materials in Electronics and Optics

The unique electronic and physical properties endowed by the 2,4-bis(trifluoromethyl)phenyl group make it a valuable component in materials designed for electronic and optical applications.

Role in Liquid Crystals and Electro-Optic Devices

The 2,4-bis(trifluoromethyl)phenyl moiety is utilized in the synthesis of molecules for liquid crystal (LC) and electro-optic applications. The introduction of polar organic molecules into LC mixtures can modify their electro-optical properties. nih.gov For example, doping nematic liquid crystals can decrease the threshold voltage and significantly speed up the fall time of the LC cell. nih.gov The high dipole moment and specific steric configuration of molecules containing trifluoromethyl groups can enhance dielectric anisotropy, a key parameter in the performance of LC devices. nih.gov While direct synthesis from this compound is not always explicitly detailed, the resulting 2,4-bis(trifluoromethyl)aniline is a logical precursor for creating the complex organic molecules used in this field. The development of tunable liquid crystal prisms and high-speed electro-optic devices based on ferroelectric nematic liquid crystals highlights the continuous innovation in this area. spie.org

Emitters for Thermally Activated Delayed Fluorescence and Electroluminescence

In the field of organic light-emitting diodes (OLEDs), materials capable of Thermally Activated Delayed Fluorescence (TADF) are crucial for achieving high efficiency. The design of TADF emitters often involves combining electron-donating and electron-accepting moieties. The 2,4-bis(trifluoromethyl)phenyl group, with its strong electron-withdrawing nature, can function as part of a potent acceptor unit. For example, 1,4-Bis(trifluoromethyl)benzene (B1346883) has been successfully used as an acceptor to create TADF emitters with a donor-acceptor-donor architecture. rsc.org These molecules exhibit efficient TADF and electroluminescence. rsc.org Another key acceptor structure is the 1,3,5-triazine (B166579) ring, which can be substituted with trifluoromethyl groups to create 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. nih.govmdpi.com This compound and its derivatives are explored as powerful electron acceptors in TADF emitters. beilstein-journals.org The synthesis of these emitters often involves coupling donor molecules (like phenothiazine (B1677639) or carbazole (B46965) derivatives) with acceptor units containing the bis(trifluoromethyl)phenyl moiety. rsc.orgresearchgate.net The resulting materials can achieve high external quantum efficiencies (EQE) in OLEDs. researchgate.netrsc.org

Exploration in Energetic Materials Research

The high density, presence of an oxidizing nitro group, and significant fluorine content in this compound and its derivatives make them of interest in energetic materials research. researchgate.netdtic.mil High-nitrogen compounds, often based on heterocyclic rings like triazoles or triazines, are a major focus of modern energetic materials development. nih.govpurdue.edu While specific detonation parameters for compounds directly synthesized from this compound are not widely published, the synthesis of related fluorinated and nitrated compounds is an active area. For instance, the amination of nitroaromatic compounds is a known route to creating thermally stable energetic materials. researchgate.net The exploration of triazine-based structures, which can be functionalized with trifluoromethyl groups, is also relevant. purdue.edu The goal is to develop materials with high detonation performance and improved thermal stability and sensitivity characteristics compared to traditional explosives. nih.govntrem.com

Role As a Key Chemical Intermediate and Building Block in Organic Synthesis

Synthesis of Complex Organic Molecules

2,4-Bis(trifluoromethyl)nitrobenzene is a versatile precursor in the construction of complex organic molecules. The presence of the nitro group and two trifluoromethyl groups on the aromatic ring creates a unique electronic environment that influences its reactivity and makes it a valuable starting material for multi-step syntheses.

One of the primary transformations of this compound is its reduction to 2,4-bis(trifluoromethyl)aniline (B1175605). This conversion is a critical step, as the resulting aniline (B41778) derivative is a highly versatile intermediate that can undergo a wide array of chemical reactions. The catalytic hydrogenation of nitroarenes to their corresponding anilines is a well-established and efficient method in organic synthesis. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The general reaction is depicted below:

Figure 1: Catalytic reduction of this compound to 2,4-bis(trifluoromethyl)aniline.

Figure 1: Catalytic reduction of this compound to 2,4-bis(trifluoromethyl)aniline.Once synthesized, 2,4-bis(trifluoromethyl)aniline can be further functionalized to build more complex molecular architectures. For instance, the amino group can be diazotized and subsequently replaced with various other functional groups, or it can participate in coupling reactions to form larger, more intricate structures.

Integration into Fluorinated Compounds for Specialty Chemical Development

The trifluoromethyl (CF3) group is a key functional group in the development of specialty chemicals due to its unique properties, including high thermal stability, lipophilicity, and metabolic stability. This compound serves as an excellent building block for introducing two trifluoromethyl groups into a target molecule, thereby imparting these desirable characteristics.

The synthesis of specialty chemicals often involves the reaction of 2,4-bis(trifluoromethyl)aniline, derived from the nitro compound, with other molecules. The presence of the two trifluoromethyl groups can significantly influence the chemical and physical properties of the final product. For example, in the field of materials science, the incorporation of trifluoromethyl groups can enhance the thermal and chemical resistance of polymers and other materials.

Intermediates for Agrochemical and Pharmaceutical Research

The 2,4-bis(trifluoromethyl)phenyl moiety, derived from this compound, is a common structural motif in a variety of agrochemicals and pharmaceuticals. The trifluoromethyl groups can enhance the efficacy and bioavailability of these active ingredients.

Building Block for Incorporating Trifluoromethyl Groups into Target Structures

As a readily available source of the 2,4-bis(trifluoromethyl)phenyl group, this compound, via its aniline derivative, is a crucial starting material in the synthesis of numerous agrochemical and pharmaceutical compounds. The process often involves the coupling of 2,4-bis(trifluoromethyl)aniline with other molecular fragments to construct the final active molecule.

For instance, in the development of new herbicides, the 2,4-bis(trifluoromethyl)phenyl group can be incorporated to increase the compound's potency and selectivity. A notable example is the synthesis of complex phenoxy herbicides. While not a direct reaction of this compound, the synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene (B3061103) highlights the utility of the bis(trifluoromethyl)phenoxy structural unit in creating potent herbicides. prepchem.com This underscores the importance of trifluoromethylated benzene (B151609) derivatives as foundational materials in agrochemical synthesis.

| Starting Material | Reaction | Product | Application Area |

| 3,4-dichlorobenzotrifluoride and resorcin | Ether synthesis | bis(2-chloro-4-trifluoromethylphenoxy)benzene | Herbicide intermediate |

| bis(2-chloro-4-trifluoromethylphenoxy)benzene | Nitration | 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene | Herbicide |

Table 1: Synthesis of a Complex Herbicide Utilizing Trifluoromethylated Phenyl Moieties. prepchem.com

Precursors for Enzyme Inhibitor Research and Development

The trifluoromethyl group is a valuable substituent in the design of enzyme inhibitors due to its steric and electronic properties. The incorporation of one or more trifluoromethyl groups can enhance the binding affinity of a molecule to the active site of an enzyme, leading to more potent inhibition.

Research into compounds containing the bis(trifluoromethyl)phenyl moiety has shown potent inhibitory activity against various enzymes. For example, derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have been synthesized and shown to be potent growth inhibitors of drug-resistant bacteria, which often involves the inhibition of essential bacterial enzymes. mt.com

| Compound Class | Target | Significance |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Drug-resistant bacteria | Demonstrates the utility of the bis(trifluoromethyl)phenyl moiety in developing potent inhibitors. |

Table 2: Example of Bis(trifluoromethyl)phenyl Moiety in Biologically Active Compounds. mt.com

Q & A

Q. Basic (Characterization Methodology)

- <sup>19</sup>F NMR : Critical for identifying trifluoromethyl group environments (δ ≈ -60 to -65 ppm for CF3) and confirming regiochemistry .

- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm<sup>-1</sup> for asymmetric NO2) and CF3 stretches (~1150–1250 cm<sup>-1</sup>) .

- X-ray Crystallography : Resolves steric crowding and confirms molecular geometry, though crystallization challenges exist due to high volatility .

- GC-MS : Quantifies purity and detects byproducts (e.g., isomers or decomposition products) .

How does the electron-withdrawing effect of trifluoromethyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Advanced (Reactivity Analysis)

The meta-directing trifluoromethyl groups deactivate the aromatic ring, reducing NAS rates compared to non-fluorinated analogs. Key observations include:

- Kinetic Studies : Rate constants for NAS with amines are 10<sup>3</sup>–10<sup>4</sup> times slower than nitrobenzene derivatives without CF3 groups .

- Regioselectivity : Substitution occurs preferentially at the para position to the nitro group due to steric hindrance from adjacent CF3 groups .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

What are the key challenges in achieving regioselective functionalization of this compound, and how can they be addressed?

Advanced (Experimental Design)

Challenges stem from steric hindrance and electronic deactivation:

- Steric Crowding : Adjacent CF3 groups hinder access to reactive sites. Solutions:

- Electronic Effects : Electron withdrawal reduces nucleophilic attack. Solutions:

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic (Safety and Handling)

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and full-face shields are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to prevent inhalation of volatile decomposition products (e.g., NOx gases) .

- Waste Disposal : Segregate halogenated waste and treat with alkaline hydrolysis before disposal .

How can computational methods predict the thermodynamic stability and reaction pathways of this compound?

Q. Advanced (Computational Analysis)

- DFT Calculations : Model reaction intermediates (e.g., Meisenheimer complexes in NAS) to identify transition states and activation barriers .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, validated against experimental Arrhenius parameters .

- Database Tools : Leverage PubChem’s PISTACHIO and REAXYS databases to predict byproducts and optimize synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.